molecular formula C10H10O3S B13123074 3-(2-Methanesulfonylphenyl)prop-2-enal

3-(2-Methanesulfonylphenyl)prop-2-enal

Cat. No.: B13123074
M. Wt: 210.25 g/mol
InChI Key: JMJUILZIZAUTKT-GQCTYLIASA-N
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Description

3-(2-Methanesulfonylphenyl)prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a methanesulfonyl group attached to the phenyl ring, which is further connected to a prop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methanesulfonylphenyl)prop-2-enal typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methanesulfonylbenzaldehyde with acrolein in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methanesulfonylphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-Methanesulfonylphenyl)propanoic acid.

    Reduction: 3-(2-Methanesulfonylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methanesulfonylphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methanesulfonylphenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methanesulfonyl group may also contribute to the compound’s reactivity and specificity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: 3-Phenylprop-2-enal, a simpler analog without the methanesulfonyl group.

    3-(4-Methanesulfonylphenyl)prop-2-enal: A positional isomer with the methanesulfonyl group at the para position.

Uniqueness

3-(2-Methanesulfonylphenyl)prop-2-enal is unique due to the presence of the methanesulfonyl group at the ortho position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other cinnamaldehyde derivatives and may confer specific properties that are valuable in research and industrial applications.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

(E)-3-(2-methylsulfonylphenyl)prop-2-enal

InChI

InChI=1S/C10H10O3S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+

InChI Key

JMJUILZIZAUTKT-GQCTYLIASA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1/C=C/C=O

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C=CC=O

Origin of Product

United States

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